molecular formula C13H14N4O2 B5431664 N-(2-ethoxyphenyl)-N'-2-pyrazinylurea

N-(2-ethoxyphenyl)-N'-2-pyrazinylurea

Cat. No.: B5431664
M. Wt: 258.28 g/mol
InChI Key: HPEBQUZNOSPDJE-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-N'-2-pyrazinylurea is a urea derivative featuring an ethoxyphenyl group attached to one nitrogen of the urea moiety and a pyrazinyl ring on the adjacent nitrogen. The ethoxy (-OCH₂CH₃) substituent at the ortho position of the phenyl ring enhances lipophilicity, while the pyrazine ring contributes to hydrogen bonding and π-π stacking interactions due to its aromaticity and nitrogen atoms. This compound is of interest in medicinal and agrochemical research due to the pharmacological relevance of urea derivatives, which often exhibit bioactivity as enzyme inhibitors or receptor modulators .

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-pyrazin-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-2-19-11-6-4-3-5-10(11)16-13(18)17-12-9-14-7-8-15-12/h3-9H,2H2,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEBQUZNOSPDJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized into three groups: urea derivatives , hydrazide/hydrazone derivatives , and pyrazine/pyrazole-containing compounds . Key comparisons are outlined below:

Compound Functional Groups Substituents Molecular Weight (g/mol) Key Properties
N-(2-ethoxyphenyl)-N'-2-pyrazinylurea Urea, pyrazine, ethoxyphenyl 2-ethoxy (phenyl), pyrazin-2-yl (urea) ~276.28 (calculated) High polarity, potential kinase inhibition
N-(2-Phenoxyphenyl)pyrazine-2-carboxamide Carboxamide, pyrazine, phenoxyphenyl 2-phenoxy (phenyl), pyrazine 293.29 Moderate solubility, hydrogen-bonding motifs
(E)-N-(2-ethoxybenzylidene)-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide Hydrazide, pyrazole, ethoxyphenyl 2-ethoxy (benzylidene), 4-ethoxy (phenyl) 378.42 Enhanced lipophilicity, rigid conformation
Forchlorfenuron (N-(2-chloro-4-pyridinyl)-N’-phenylurea) Urea, chloropyridine, phenyl 2-chloro-4-pyridinyl, phenyl 245.66 Plant growth regulator, cytokinin mimic
N'-(2-Ethoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide Hydrazide, ethoxybenzylidene, phenoxy 2-ethoxy (benzylidene), 4-propylphenoxy ~385.43 (estimated) Flexible backbone, potential agrochemical

Pharmacological and Physicochemical Properties

Pyrazine-containing compounds (e.g., ) exhibit moderate aqueous solubility due to nitrogen atoms, whereas pyrazole derivatives () are more lipophilic .

Bioactivity: Urea derivatives like forchlorfenuron () are known cytokinins, suggesting that this compound may share plant growth-modulating properties. Pyrazinyl ureas are explored as kinase inhibitors (e.g., B-Raf inhibitors), with the pyrazine ring acting as a hydrogen-bond acceptor .

Stability :

  • Urea bonds are generally stable under physiological conditions but susceptible to hydrolysis in strongly acidic or basic environments. Ethoxy substituents may confer additional steric protection compared to smaller groups like methyl .

Key Research Findings

  • Structural analogs with ethoxy groups (e.g., ) show improved bioactivity in antifungal and anti-inflammatory assays compared to methoxy or chloro derivatives, likely due to optimized lipophilicity .
  • Pyrazine-based compounds () demonstrate higher thermal stability in thermogravimetric analyses (TGA) compared to pyrazole derivatives, attributed to aromatic nitrogen interactions .

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